

5-Cyanothiophene-2-boronic acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Cyanothiophene-2-boronic acid**

Cat. No.: **B151807**

[Get Quote](#)

CAS Number: 305832-67-1

This technical guide provides an in-depth overview of **5-Cyanothiophene-2-boronic acid**, a key building block for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, safety and handling guidelines, and its significant applications, particularly in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

Core Properties and Specifications

5-Cyanothiophene-2-boronic acid is a substituted thiophene derivative containing both a cyano and a boronic acid functional group. These features make it a versatile reagent in organic synthesis.

Physicochemical Data

Property	Value	Reference(s)
CAS Number	305832-67-1	[1] [2]
Molecular Formula	C5H4BNO2S	[1] [2]
Molecular Weight	152.97 g/mol	[1]
Appearance	White to off-white or pink to beige solid/powder	[3]
Melting Point	125-128 °C	[2]
Solubility	Insoluble in water. Soluble in some organic solvents like DMSO and THF.	[3]
Purity	Typically ≥97%	[2]

Chemical Identifiers

Identifier	Value	Reference(s)
IUPAC Name	(5-cyanothiophen-2-yl)boronic acid	[1]
InChI	1S/C5H4BNO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,8-9H	[1]
InChIKey	ZEOMEPSYIIQIND-UHFFFAOYSA-N	[1]
Canonical SMILES	C1=C(SC(=C1)C#N)B(O)O	[1]

Safety and Handling

5-Cyanothiophene-2-boronic acid is classified as harmful and requires careful handling in a laboratory setting.

GHS Hazard Information

Hazard	Description
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage Recommendations

- Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere. It is recommended to store it in a freezer at temperatures under -20°C. The compound may be air and light-sensitive.

Applications in Research and Development

The primary application of **5-Cyanothiophene-2-boronic acid** lies in its utility as a building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^{[4][5]} This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals and functional materials.^[4]

The thiophene ring is a prevalent scaffold in many biologically active compounds, and the cyano group can serve as a versatile functional handle for further chemical transformations or as a key interaction point with biological targets. Boronic acids and their derivatives are recognized for their unique ability to form reversible covalent bonds, which has been exploited

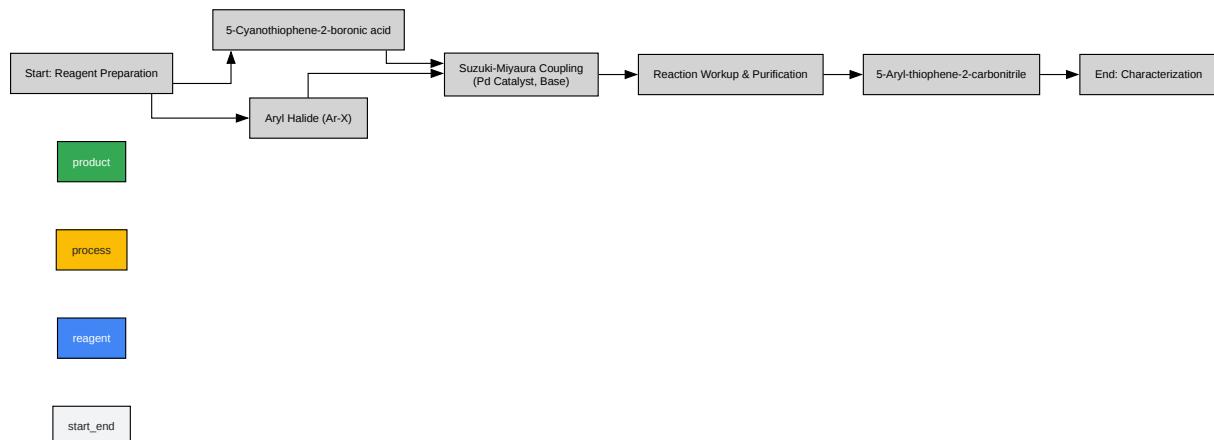
in the design of enzyme inhibitors and other therapeutic agents.^{[6][7]} While specific antiviral or anticancer activities for compounds directly synthesized from **5-Cyanothiophene-2-boronic acid** are not extensively documented in publicly available literature, the broader class of boronic acid-containing molecules has shown significant promise in these areas.^{[8][9]}

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

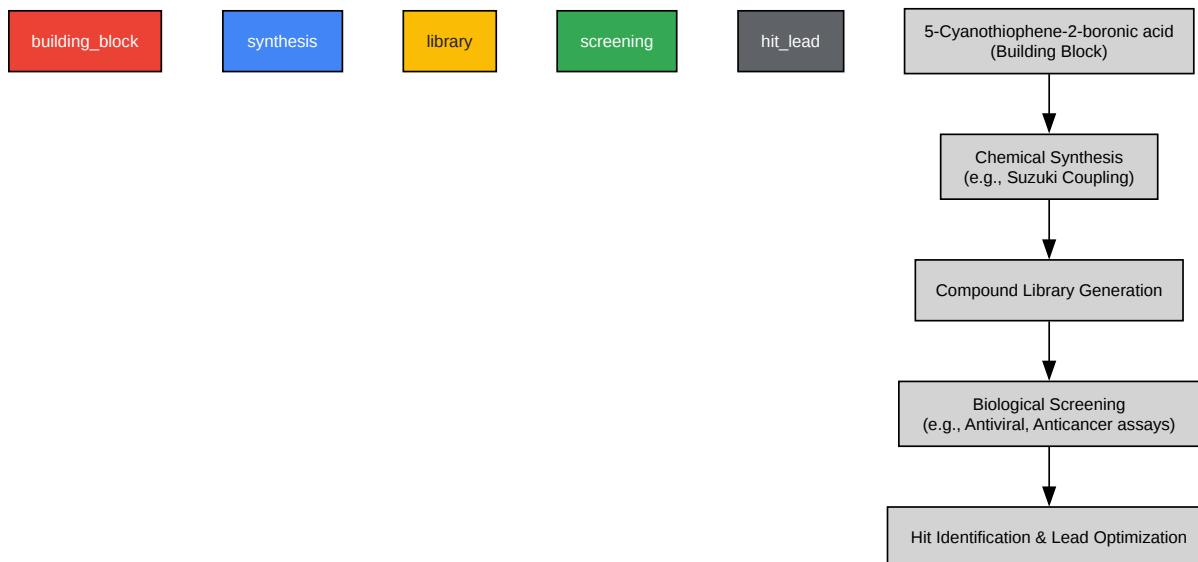
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of **5-Cyanothiophene-2-boronic acid** with an aryl halide. This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents

- **5-Cyanothiophene-2-boronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., potassium carbonate, potassium phosphate)
- Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and stirring equipment


Procedure

- Reaction Setup: In a clean, dry reaction flask equipped with a magnetic stir bar and a condenser, add **5-Cyanothiophene-2-boronic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
- Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes to remove oxygen.


- Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed solvent system via syringe.
- Reaction: Heat the reaction mixture to the desired temperature (often between 80-100 °C) and stir vigorously.
- Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizing Synthetic Pathways and Workflows

The following diagrams illustrate the logical flow of utilizing **5-Cyanothiophene-2-boronic acid** in synthetic chemistry.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

Caption: Role of **5-Cyanothiophene-2-boronic acid** in a drug discovery context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Cyanothiophene-2-boronic acid | C5H4BNO₂S | CID 4198743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 5-Cyanothiophene-2-Boronic Acid | CAS 884507-57-5 | Chemical Properties, Safety, Uses & Supplier China [chemheterocycles.com]

- 4. benchchem.com [benchchem.com]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 5-((Benzylloxycarbonylamino)methyl)thiophene-2-boronic acid | 1150114-33-2 [smolecule.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Cyanothiophene-2-boronic acid: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151807#5-cyanothiophene-2-boronic-acid-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

